![molecular formula C6H3F3 B14676960 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 31399-10-7](/img/structure/B14676960.png)
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene is a fluorinated derivative of bicyclo[2.2.0]hexa-2,5-diene. This compound is characterized by its unique bicyclic structure, which includes three fluorine atoms attached to the carbon atoms in the ring. The presence of fluorine atoms significantly alters the chemical properties of the compound, making it an interesting subject for research in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully reduced fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and materials to enhance their thermal stability, chemical resistance, and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorinated probe in biological studies, due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific performance characteristics.
Mécanisme D'action
The mechanism by which 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and stability, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: A fully fluorinated derivative with six fluorine atoms, exhibiting different reactivity and stability compared to 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Tetrafluorobicyclo[2.2.0]hexa-2,5-diene: Contains four fluorine atoms, showing intermediate properties between the fully fluorinated and partially fluorinated derivatives.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of three fluorine atoms allows for selective reactivity and makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Propriétés
Numéro CAS |
31399-10-7 |
|---|---|
Formule moléculaire |
C6H3F3 |
Poids moléculaire |
132.08 g/mol |
Nom IUPAC |
1,2,5-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-2-6(9)3(4)1-5(6)8/h1-3H |
Clé InChI |
FCODRYJUTHWGRY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2(C1C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


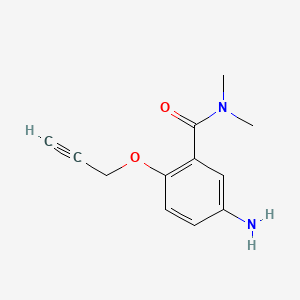
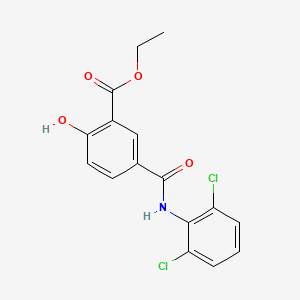
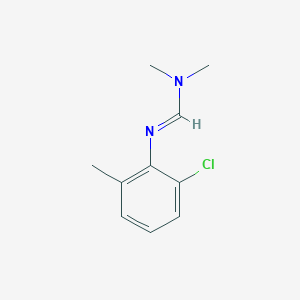
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
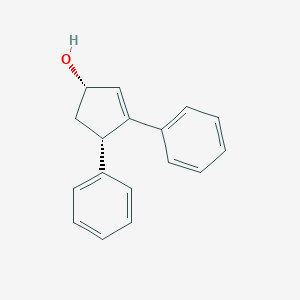

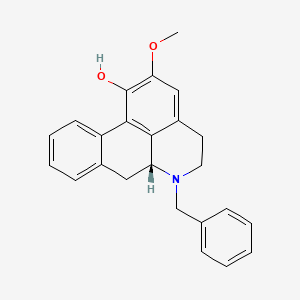
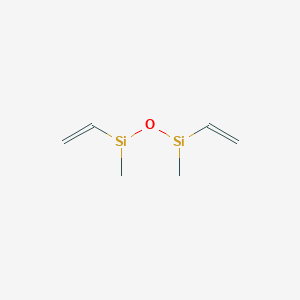
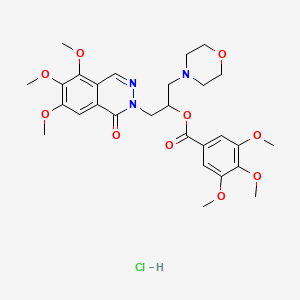
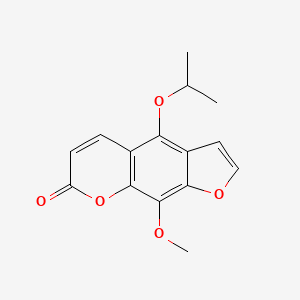
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
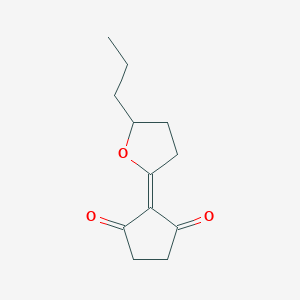
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
